2-bromo-4-chloro-1-(fluoromethyl)benzene
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Overview
Description
2-Bromo-4-chloro-1-(fluoromethyl)benzene is an organic compound that belongs to the class of polyhalo-substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and fluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of fluoromethylbenzene derivatives. For instance, the compound can be synthesized by brominating 4-chloro-1-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under specific conditions . Another method involves the use of Suzuki coupling reactions, where 2-cyanoarylboronic esters react with halogenated benzenes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as sodium hydroxide, used in nucleophilic substitution reactions.
Major Products Formed
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-chloro-1-(fluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Additionally, the compound can undergo oxidative addition and reductive elimination in the presence of transition metal catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo-substituted benzene with similar reactivity.
4-Bromo-2-chloro-1-fluorobenzene: Shares similar chemical properties and applications.
1-Bromo-4-fluorobenzene: Lacks the chlorine substituent but exhibits comparable reactivity in substitution and coupling reactions.
Uniqueness
2-Bromo-4-chloro-1-(fluoromethyl)benzene is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
CAS No. |
1824561-75-2 |
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Molecular Formula |
C7H5BrClF |
Molecular Weight |
223.5 |
Purity |
95 |
Origin of Product |
United States |
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